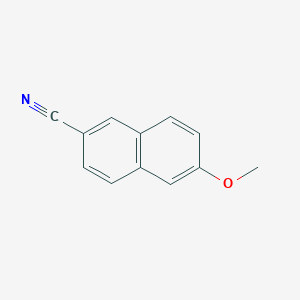

6-Methoxy-2-naphthonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

6-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEFYGCKCMJSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325130 | |

| Record name | 6-Methoxy-2-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67886-70-8 | |

| Record name | 67886-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxynaphthalene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 6 Methoxy 2 Naphthonitrile

Classical and Contemporary Synthetic Routes to 6-Methoxy-2-naphthonitrile

The preparation of this compound often begins with readily available naphthalene (B1677914) derivatives, which are then chemically modified to introduce the desired nitrile and methoxy (B1213986) functionalities.

Functionalization of Naphthalene Derivatives as Precursors

A common strategy for synthesizing this compound involves the functionalization of pre-existing naphthalene structures. One such precursor is 6-bromo-2-methoxynaphthalene, which can be prepared from 2-naphthol (B1666908) through bromination and subsequent methylation. orgsyn.org Another approach starts with 2-methoxynaphthalene, which undergoes bromination and reduction to yield 6-bromo-2-methoxynaphthalene. This intermediate then reacts with N,N-dimethylformamide to produce 6-methoxy-2-naphthaldehyde (B117158), a direct precursor to the target nitrile. google.com

Furthermore, 6-methoxy-2-naphthol (B1581671) serves as a valuable starting material in many synthetic sequences. orgsyn.org It can be synthesized from 2-naphthol via bromination and methylation. orgsyn.org The conversion of these functionalized naphthalenes into the nitrile is a critical step, often achieved through multi-step reaction sequences.

Synthesis from 6-Methoxy-2-naphthaldehyde

6-Methoxy-2-naphthaldehyde is a pivotal intermediate that can be efficiently converted into this compound through several established methods.

A classical and widely employed method for converting aldehydes to nitriles involves a two-step process of oxime formation followed by dehydration. The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding aldoxime. researchgate.netmdpi.com Subsequent dehydration of the oxime, often facilitated by a variety of reagents, yields the desired nitrile. This transformation is a fundamental reaction in organic synthesis for accessing the nitrile functional group from an aldehyde.

An alternative route involves the formation of an N,N-dimethylhydrazone from the aldehyde, which is then oxidatively cleaved to the nitrile. acs.orgwiley.comrsc.orgresearchgate.net This method has been shown to be effective for a range of aromatic aldehydes. Various oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide, activated by catalysts such as phosphomolybdic acid or sodium tungstate, can be used, although side reactions may occur. wiley.comrsc.org Another effective oxidant is 3-chloroperoxybenzoic acid (MCPBA). wiley.comresearchgate.net The use of dimethyl sulfoxide (B87167) (DMS) in the presence of potassium carbonate has also been reported as an efficient system for converting N,N-dimethylhydrazones to nitriles in high yields. tandfonline.com

| Oxidant/Catalyst System | Substrate | Outcome | Reference |

| Hydrogen Peroxide / Phosphomolybdic Acid | Aldehyde N,N-dimethylhydrazones | Moderate to high yields of nitriles | wiley.com |

| 3-Chloroperoxybenzoic Acid (MCPBA) | Aldehyde N,N-dimethylhydrazones | Good to excellent yields of nitriles | wiley.comresearchgate.net |

| Dimethyl Sulphate (DMS) / K2CO3 | Aldehyde N,N-dimethylhydrazones | Quantitative yields of nitriles | tandfonline.com |

| Methyltrioxorhenium (MTO) / Hydrogen Peroxide | Aldehyde N,N-dimethylhydrazones | High yields of nitriles | rsc.org |

Recent research has focused on developing catalytic methods for the synthesis of nitriles from aldehydes to improve efficiency and environmental friendliness. Copper salts, such as copper(I) chloride and copper(I) iodide, have shown promise as catalysts in the preparation of related naphthaldehyde compounds, suggesting their potential applicability in nitrile synthesis as well. google.com Copper(I)-catalyzed tandem reactions have been developed for the synthesis of other nitrogen-containing heterocycles, indicating the versatility of copper catalysts in C-N bond formation. mdpi.com The use of copper catalysts can offer milder reaction conditions and simpler process routes. google.com

Synthetic Approaches from 6-Methoxy-2-acetonaphthone

6-Methoxy-2-acetonaphthone, also known as 2-acetyl-6-methoxynaphthalene (B28280), serves as another important precursor for the synthesis of 6-methoxy-2-naphthaldehyde and subsequently the nitrile. oriprobe.combiosynth.com A common route involves the haloform reaction, where 6-methoxy-2-acetonaphthone is treated with sodium hypochlorite (B82951) to yield 6-methoxy-2-naphthoic acid. oriprobe.com This acid is then esterified, reduced to the corresponding alcohol (6-methoxy-2-naphthyl methanol), and finally oxidized to 6-methoxy-2-naphthaldehyde. oriprobe.com

A Chinese patent describes a method for preparing 6-methoxy-2-naphthaldehyde by reacting 6-methoxy-2-acetonaphthone with a copper(I) chloride or copper(I) iodide catalyst in an organic solvent while introducing an oxygen-containing gas. google.com Another patented method for preparing 6-methoxy-2-acetonaphthone itself involves the acylation of β-naphthyl methyl ether with acetyl chloride using a Lewis acid catalyst and a nitro-paraffin as an isomer transposition promoter. google.com

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| 6-Methoxy-2-acetonaphthone | Haloform reaction | 6-Methoxy-2-naphthoic acid | oriprobe.com |

| 6-Methoxy-2-naphthoic acid | Esterification, reduction, oxidation | 6-Methoxy-2-naphthaldehyde | oriprobe.com |

| 6-Methoxy-2-acetonaphthone | Catalytic oxidation with Cu(I) salt | 6-Methoxy-2-naphthaldehyde | google.com |

| β-Naphthyl methyl ether | Acylation with isomer transposition | 6-Methoxy-2-acetonaphthone | google.com |

Haloform Reaction and Subsequent Amidation/Dehydration

A traditional and well-established route to this compound involves a three-step sequence starting from 6-methoxy-2-acetylnaphthalene. nih.govchemicalbook.com This pathway leverages the haloform reaction, a classic transformation of methyl ketones. chemistrylearner.com

The initial step is the haloform reaction , where 6-methoxy-2-acetylnaphthalene is treated with a halogen (such as bromine or chlorine) in the presence of a base. iitk.ac.invedantu.com This reaction proceeds through the exhaustive halogenation of the methyl group, making it a good leaving group. chemistrylearner.com Subsequent cleavage of the carbon-carbon bond by a hydroxide (B78521) ion yields the corresponding carboxylate, 6-methoxy-2-naphthoic acid, and a haloform (e.g., chloroform (B151607) or bromoform). chemistrylearner.comlibretexts.org

The resulting 6-methoxy-2-naphthoic acid is then converted to 6-methoxy-2-naphthamide (B185823) . This transformation, known as amidation, can be achieved through several methods. A common approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride using thionyl chloride (SOCl₂), which is then reacted with ammonia (B1221849). masterorganicchemistry.com Alternatively, direct amidation methods using ammonia or its equivalents in the presence of coupling agents can be employed.

The final step is the dehydration of 6-methoxy-2-naphthamide to afford the target nitrile, this compound. This is typically accomplished by heating the amide with a strong dehydrating agent. orgoreview.comchemguide.co.uk Commonly used reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.comchemistrysteps.com

Table 1: Reagents for Amide Dehydration

| Dehydrating Agent | Chemical Formula |

|---|---|

| Phosphorus pentoxide | P₂O₅ |

| Phosphorus oxychloride | POCl₃ |

| Thionyl chloride | SOCl₂ |

This table showcases common reagents used for the dehydration of amides to nitriles.

Alternative and Emerging Synthetic Strategies

Modern organic synthesis continually seeks more efficient, sustainable, and versatile methods. For the synthesis of this compound, several alternative strategies have emerged, leveraging advances in catalysis and reaction design.

Cross-Coupling Reactions (e.g., Cyano-functionalization)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and the cyanation of aryl halides or pseudohalides is a powerful method for introducing a nitrile group. researchgate.netrsc.org This approach would typically start with a halogenated derivative of 6-methoxynaphthalene, such as 6-bromo-2-methoxynaphthalene or 6-chloro-2-methoxynaphthalene. orgsyn.org

The reaction involves coupling the aryl halide with a cyanide source in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.gov Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). nih.govresearchgate.net To overcome issues of catalyst poisoning by excess cyanide, less toxic and slow-releasing cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have been successfully employed. clockss.orgorganic-chemistry.org The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being widely used to facilitate the catalytic cycle. researchgate.net

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides

| Component | Function | Examples |

|---|---|---|

| Aryl Halide | Substrate | 6-bromo-2-methoxynaphthalene |

| Cyanide Source | Provides the -CN group | KCN, Zn(CN)₂, K₄[Fe(CN)₆] nih.govresearchgate.netclockss.org |

| Palladium Catalyst | Facilitates the reaction | Pd(OAc)₂, Pd₂(dba)₃ researchgate.netorganic-chemistry.org |

| Ligand | Stabilizes and activates the catalyst | dppf, XPhos researchgate.net |

This table outlines the key components involved in the palladium-catalyzed cyanation for the synthesis of aryl nitriles.

Radical-Mediated Nitrile Formation

Radical chemistry offers alternative pathways for the formation of carbon-carbon and carbon-heteroatom bonds. Radical-mediated cyanation reactions, while less common for this specific target, represent an emerging area. These reactions can proceed through various mechanisms, such as the cleavage of a C-C bond to generate a radical intermediate that is then trapped by a cyanide source. nih.gov For instance, the ring-opening of cycloketone oxime esters can generate radical intermediates that subsequently undergo enantioselective cyanation. nih.gov

Bio-catalytic or Chemo-enzymatic Syntheses (e.g., Peroxidase-mediated oxidation)

Biocatalysis is increasingly recognized as a green and efficient tool in chemical synthesis. Enzymes can offer high selectivity and operate under mild conditions. nih.gov A potential biocatalytic route to this compound could involve the oxidation of a suitable precursor. For example, horseradish peroxidase (HRP), in the presence of hydrogen peroxide, has been shown to mediate the oxidation of an N,N-dimethylhydrazone derivative of 6-methoxy-2-naphthaldehyde to this compound. rsc.org This reaction proceeds through a Cope elimination mechanism. rsc.org

Another approach involves the use of nitrile-hydrolyzing enzymes in reverse. While these enzymes typically convert nitriles to amides or carboxylic acids, under specific conditions, their reverse catalytic activity could potentially be harnessed for nitrile synthesis. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies.

The haloform reaction mechanism begins with the base-promoted enolization of the methyl ketone. vedantu.comtestbook.com The resulting enolate ion then acts as a nucleophile, attacking the halogen. iitk.ac.in This process is repeated until all three alpha-hydrogens on the methyl group are replaced by halogen atoms. chemistrylearner.comlibretexts.org The resulting trihalomethyl ketone is then attacked by a hydroxide ion at the carbonyl carbon. This leads to the cleavage of the carbon-carbon bond, releasing the trihalomethyl anion (which is a good leaving group) and forming the carboxylate. The trihalomethyl anion is subsequently protonated by the solvent to yield the haloform. libretexts.org

The dehydration of amides to nitriles using reagents like SOCl₂ or POCl₃ generally involves the activation of the amide oxygen by the dehydrating agent, converting it into a good leaving group. chemistrysteps.com For example, with thionyl chloride, the amide oxygen attacks the sulfur atom, and subsequent steps involving proton transfers and elimination lead to the formation of a Vilsmeier-like intermediate. Finally, elimination of the leaving group and a proton from the nitrogen atom results in the formation of the nitrile triple bond. orgosolver.com

The mechanism of palladium-catalyzed cyanation is a well-studied catalytic cycle. researchgate.net It typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by a transmetalation or salt metathesis step where the halide is exchanged for a cyanide group from the cyanide source. The final step is the reductive elimination of the aryl nitrile from the palladium(II) complex, which regenerates the active palladium(0) catalyst. researchgate.net A significant challenge in this reaction is the potential for catalyst deactivation by excess cyanide ions, which can bind strongly to the palladium center and inhibit the catalytic cycle. nih.govresearchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Naproxen |

| 6-Methoxy-2-acetylnaphthalene |

| 6-Methoxy-2-naphthoic acid |

| 6-Methoxy-2-naphthamide |

| Thionyl chloride |

| Phosphorus pentoxide |

| Phosphorus oxychloride |

| 6-Bromo-2-methoxynaphthalene |

| 6-Chloro-2-methoxynaphthalene |

| Potassium cyanide |

| Sodium cyanide |

| Zinc cyanide |

| Potassium ferrocyanide |

| 6-Methoxy-2-naphthaldehyde |

| N,N-dimethylhydrazone |

This table lists the chemical compounds mentioned in the article.

Reaction Kinetics and Rate Determinations for Nitrile Formation

The kinetics of nitrile formation in the synthesis of this compound are significantly influenced by the chosen synthetic route, particularly in metal-catalyzed cross-coupling reactions. While specific rate constants for the synthesis of this particular compound are not extensively published, general principles from related nitrile syntheses provide critical insights.

Elucidation of Transition States and Intermediates

The synthesis of this compound proceeds through various short-lived transition states and intermediates, which depend on the reaction mechanism.

In Metal-Catalyzed Cross-Coupling Reactions: The common synthesis from 2-bromo-6-methoxynaphthalene (B28277) using nickel or palladium catalysts involves a series of organometallic intermediates. The catalytic cycle is generally understood to involve:

Oxidative Addition: The initial step where the metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-bromine bond of 2-bromo-6-methoxynaphthalene. This forms a Ni(II) or Pd(II) intermediate.

Transmetalation or Cyanide Exchange: The cyanide group (from a source like KCN, Zn(CN)₂, or K₄Fe(CN)₆) replaces the bromide on the metal center.

Reductive Elimination: The final, often rate-determining, step where the nitrile group and the naphthyl group are coupled, forming this compound and regenerating the catalytically active metal(0) species. thieme-connect.de

Computational studies on related nickel-catalyzed cross-couplings suggest that a Ni(I)/Ni(III) catalytic cycle, involving transmetalation, oxidative addition, and reductive elimination, can be more energetically favorable than the traditional Ni(0)/Ni(II) pathway. acs.org The specific geometry of the transition states during reductive elimination is believed to control the enantioselectivity in asymmetric syntheses. acs.org

In Photochemical Reactions: While not a primary synthetic route for this compound itself, studies on related naphthonitriles and methoxynaphthalenes reveal photochemical intermediates. In non-polar solvents, reactions can proceed through exciplex intermediates , which are excited-state complexes formed between the naphthalene derivative and another reactant. cdnsciencepub.comcdnsciencepub.com In polar solvents, the mechanism often shifts to involve electron transfer , leading to the formation of a naphthalene radical cation as a key intermediate. cdnsciencepub.comcdnsciencepub.comnih.gov This radical cation is then susceptible to attack by nucleophiles or further reaction.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly impacting reaction efficiency (yield) and selectivity. The solvent influences reactant solubility, catalyst stability, and the nature of intermediates.

High-boiling point, polar aprotic solvents are frequently employed in metal-catalyzed cyanation reactions to ensure the solubility of both the organic substrate and the inorganic cyanide salts.

Dimethylformamide (DMF) is used in the copper-catalyzed cyanation of the related 6-bromo-2-naphthol, affording high yields of 83–91.2%.

1,2-Dimethoxyethane (DME) serves as the solvent in a nickel-catalyzed synthesis from 2-bromo-6-methoxynaphthalene, resulting in a 90% yield. doi.org

Dimethylacetamide (DMA) is effective for the copper-catalyzed cyanation of 6-methoxy-2-naphthyl bromide. thieme-connect.de

Tetrahydrofuran (THF) is another effective solvent, used in a method converting 6-methoxy-2-naphthaldehyde to the nitrile with a 92% yield. rsc.org THF is also noted as a preferred solvent for reactions involving Grignard reagents of methoxynaphthalene precursors, as it effectively solvates the organometallic species. orgsyn.org

The polarity of the solvent can dramatically alter the reaction pathway and product distribution, especially in photochemical reactions. For related naphthonitriles, irradiation in non-polar solvents like hexane (B92381) or benzene (B151609) exclusively yields cyclobutane (B1203170) adducts. cdnsciencepub.comcdnsciencepub.com However, switching to a polar solvent like methanol (B129727) completely changes the outcome, leading to products of photoreduction via electron transfer mechanisms. cdnsciencepub.comcdnsciencepub.com

The following table summarizes the impact of different solvents on the yield of this compound and related precursors.

*Note: Reaction is for the closely related 6-Cyano-2-naphthol (B14798) synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through various NMR experiments, the connectivity and spatial relationships of atoms within 6-methoxy-2-naphthonitrile can be determined with high precision.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns for Structural Confirmation

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), allow for the assignment of each proton to its specific position on the naphthalene (B1677914) ring system and the methoxy (B1213986) group. researchgate.net Although specific spectral data for this compound is not detailed in the provided search results, a general understanding of related structures allows for a theoretical interpretation. rsc.orgrsc.org

The aromatic protons will exhibit signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The methoxy group protons will appear as a sharp singlet further upfield, usually around 3.9-4.0 ppm. The coupling patterns (e.g., doublet, doublet of doublets) of the aromatic protons are dictated by their proximity to neighboring protons, providing definitive evidence for their relative positions on the naphthalene core.

Interactive Data Table: Predicted ¹H NMR Data for this compound Note: This table is a representation of expected values based on general principles and data from similar compounds. Actual experimental values may vary slightly.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~8.2 | s | - |

| H-3 | ~7.6 | d | ~8.5 |

| H-4 | ~7.9 | d | ~8.5 |

| H-5 | ~7.8 | d | ~9.0 |

| H-7 | ~7.2 | dd | ~9.0, ~2.5 |

| H-8 | ~7.5 | d | ~2.5 |

| -OCH₃ | ~3.9 | s | - |

Carbon (¹³C) NMR Assignments and Correlation Spectroscopy (e.g., HSQC, HMBC)

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Aromatic and nitrile carbons are typically found in the 100-160 ppm range, while the methoxy carbon appears around 55 ppm. hmdb.ca

To unambiguously assign these carbon signals, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. ustc.edu.cnsdsu.edu

HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of protonated carbons.

HMBC reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sdsu.educolumbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbon of the nitrile group and the carbons at the ring junctions, by observing their correlations with nearby protons. researchgate.netresearchgate.net

Interactive Data Table: Predicted ¹³C NMR and HMBC Correlations for this compound Note: This table is a representation of expected values and key correlations.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations (from Protons) |

| C-1 | ~130 | H-3, H-8 |

| C-2 | ~110 | H-1, H-3, H-4 |

| C-3 | ~132 | H-1, H-4 |

| C-4 | ~128 | H-3, H-5 |

| C-4a | ~129 | H-3, H-5, H-8 |

| C-5 | ~125 | H-4, H-7 |

| C-6 | ~159 | H-5, H-7, -OCH₃ |

| C-7 | ~106 | H-5, H-8 |

| C-8 | ~130 | H-7 |

| C-8a | ~136 | H-1, H-7, H-8 |

| -CN | ~119 | H-1, H-3 |

| -OCH₃ | ~55 | H-7 |

Diffusion Ordered Spectroscopy (DOSY) for Supramolecular Assembly Characterization

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation state of molecules in solution. numberanalytics.comjhu.edu It separates the NMR signals of different species based on their translational diffusion coefficients, which are inversely related to their molecular size. jhu.edu

In the context of this compound, DOSY can be used to investigate its potential to form supramolecular assemblies, such as gels or other aggregates, in various solvents. nih.gov By measuring the diffusion coefficient of the molecule at different concentrations, one can determine if self-association is occurring. A significant decrease in the diffusion coefficient with increasing concentration would indicate the formation of larger aggregates. This technique is particularly valuable for characterizing the formation and properties of complex, non-covalently bound structures in solution. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. photothermal.comiastate.edu These methods are complementary and offer detailed information about the functional groups present in this compound.

Vibrational Fingerprints of the Nitrile and Methoxy Groups

The IR and Raman spectra of this compound are dominated by characteristic bands corresponding to its key functional groups.

Nitrile Group (C≡N): The stretching vibration of the nitrile group is a strong and sharp band in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. This band is also observable in the Raman spectrum. Its precise position can be sensitive to the electronic environment of the naphthalene ring.

Methoxy Group (-OCH₃): The methoxy group gives rise to several characteristic vibrations. The C-H stretching vibrations of the methyl group are observed around 2850-2960 cm⁻¹. The C-O stretching vibration appears as a strong band in the IR spectrum, typically in the region of 1000-1300 cm⁻¹, often seen as two distinct bands for aryl ethers.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | IR (strong, sharp), Raman |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | IR, Raman |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 | IR (strong) |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | IR, Raman |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

Time-Resolved Vibrational Spectroscopy for Excited-State Dynamics

Time-resolved vibrational spectroscopy, such as time-resolved infrared (TRIR) and time-resolved Raman spectroscopy, are advanced techniques used to study the structural dynamics of molecules following photoexcitation. nih.govinstras.commpg.de These methods can monitor changes in the vibrational spectrum on ultrafast timescales (femtoseconds to nanoseconds), providing insights into the properties and lifetimes of electronically excited states. nih.govrsc.org

For this compound, these techniques could be used to investigate processes such as:

Intramolecular charge transfer (ICT): Upon absorption of light, an electron may be transferred from the electron-donating methoxy group to the electron-withdrawing nitrile group. This would lead to transient changes in the vibrational frequencies of both the C-O and C≡N bonds, which could be monitored in real-time. instras.com

Excited-state relaxation pathways: The energy from the absorbed photon can be dissipated through various pathways, including fluorescence, phosphorescence, and non-radiative decay. Time-resolved vibrational spectroscopy can help to elucidate the structural changes that accompany these relaxation processes. uu.nl

By observing the appearance and decay of new vibrational bands, researchers can construct a detailed picture of the energy landscape and structural evolution of this compound in its excited states.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a cornerstone for determining the molecular weight and elucidating the structural fragments of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for ascertaining the precise molecular mass and elemental composition of a compound. filab.frinnovareacademics.in Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to four or more decimal places, which is instrumental in distinguishing between molecules with very similar nominal masses. alevelchemistry.co.uk This high level of accuracy allows for the confident determination of a molecule's elemental formula.

For this compound, with a chemical formula of C₁₂H₉NO, the theoretical exact mass can be calculated with high precision. HRMS analysis would confirm this exact mass, providing unequivocal evidence for its elemental composition and serving as a fundamental data point in its structural characterization.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides profound insights into the structure of a molecule by analyzing its fragmentation patterns. In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments. gre.ac.uk The analysis of these fragments helps to piece together the original molecular structure.

While specific MS/MS fragmentation data for this compound is not extensively detailed in the provided results, general principles of fragmentation for related structures can be inferred. For aromatic nitriles and methoxy-substituted naphthalenes, common fragmentation pathways often involve:

Loss of a methyl radical (•CH₃): The methoxy group is a common site for initial fragmentation, leading to the loss of a methyl radical. frontiersin.org

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting structure can undergo further fragmentation, including the elimination of a carbon monoxide molecule. researchgate.net

Cleavage of the naphthalene ring: The stable aromatic ring system can also fragment under higher energy conditions, although this is generally less common than the loss of substituents. libretexts.org

Loss of the cyano group (•CN): The nitrile group can also be lost as a radical.

The fragmentation pattern for a related compound, 2-(6-Methoxy-2-naphthyl)propionic acid, shows prominent peaks that can be attributed to the stable naphthyl core after initial side-chain cleavages. nih.gov A detailed MS/MS study on this compound would map these specific fragmentation pathways, providing definitive structural confirmation.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful techniques used to investigate the electronic properties and photophysical behavior of molecules like this compound.

Electronic Transitions and Absorption Maxima

UV-Vis absorption spectroscopy measures the wavelengths of light that a molecule absorbs. This absorption corresponds to the energy required to promote an electron from a lower energy ground state to a higher energy excited state. researchgate.netlibretexts.org For aromatic compounds like this compound, these absorptions typically occur in the ultraviolet region of the electromagnetic spectrum and are due to π → π* transitions within the naphthalene ring system.

The specific absorption maxima (λabs) for this compound are influenced by its chemical structure, including the methoxy and cyano substituents, as well as the solvent environment. While specific UV-Vis data for this compound is not available in the search results, related naphthalene derivatives show absorption bands that can be influenced by substituent effects. academie-sciences.fr

Fluorescence Emission Maxima and Quantum Yields

Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited state to its ground state. The fluorescence emission maximum (λem) is always at a longer wavelength (lower energy) than the absorption maximum, a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. mdpi.com

The fluorescence properties of this compound are expected to be influenced by its donor-acceptor character, with the methoxy group acting as an electron donor and the nitrile group as an electron acceptor. This intramolecular charge transfer (ICT) character can lead to interesting photophysical properties. rsc.org Studies on similar systems, such as 6-methoxyquinoline (B18371) derivatives, have shown that the position and nature of substituents significantly affect the emission wavelength and quantum yield. sciforum.net For instance, the introduction of a cyano group can lead to a significant red-shift in the fluorescence emission. sciforum.net The quantum yield of this compound would quantify its efficiency as a light emitter.

Photophysical Properties in Various Solvent Environments

The photophysical properties of a molecule, particularly one with ICT character, can be highly sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism. rsc.org As the solvent polarity increases, the excited state, which is often more polar than the ground state, is stabilized to a greater extent. This differential stabilization leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum. researchgate.net

The study of this compound in a range of solvents with varying polarities would reveal the extent of its solvatochromic behavior. This is typically investigated by plotting the Stokes shift against a solvent polarity parameter, such as the Lippert-Mataga plot. researchgate.net Such studies provide insights into the change in dipole moment upon excitation and the nature of the solute-solvent interactions. rsc.org The fluorescence quantum yield and lifetime can also exhibit a strong dependence on the solvent environment. researchgate.net For example, in polar protic solvents, specific interactions like hydrogen bonding can influence the non-radiative decay pathways, affecting the fluorescence intensity. researchgate.net

Excited-State Dynamics and Charge Transfer Processes

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation processes are multifaceted and highly dependent on the surrounding environment, such as solvent polarity. These dynamics involve a series of competing pathways that determine the ultimate fate of the excited molecule.

Singlet Fission Mechanisms

Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon of significant interest for enhancing solar cell efficiency. anr.frnih.gov This process is generally described by the conversion of a photo-generated singlet exciton (S1S0) into a correlated triplet pair state (T1T1), which then separates into two independent triplet excitons (T1 + T1). anr.fr The efficiency of singlet fission is influenced by factors such as the relative energies of the singlet and triplet states, as well as the electronic coupling between chromophores. anr.frcolumbia.edu

Two primary mechanisms for singlet fission are generally considered:

Direct Coupling: The singlet excited state directly couples to the triplet pair state. anr.fr

Mediated Coupling: The process is mediated by charge-transfer states. anr.fr

While singlet fission is a critical process in many organic materials, its specific role and efficiency in this compound require further detailed investigation. The dynamics of singlet fission can be influenced by the molecular environment, with processes like triplet-triplet annihilation acting as a reverse pathway. nih.gov In some systems, singlet fission can be outcompeted by other processes like direct electron injection when the molecule is attached to a semiconductor surface. diva-portal.org

Internal Conversion and Intersystem Crossing Pathways

Following photoexcitation, molecules can return to the ground state through non-radiative pathways, namely internal conversion (IC) and intersystem crossing (ISC). nih.gov

Internal Conversion (IC): This is a spin-allowed process involving a transition between electronic states of the same spin multiplicity (e.g., S1 to S0). nih.gov

Intersystem Crossing (ISC): This is a spin-forbidden transition between electronic states of different spin multiplicities (e.g., S1 to T1). nih.gov

Exciplex Formation and Electron Transfer Processes

An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. ias.ac.inlew.ro The formation of exciplexes is a key process in the fluorescence quenching of many aromatic compounds, particularly in polar solvents. ias.ac.iniupac.org In the context of this compound, the methoxy group acts as an electron donor, while the naphthonitrile moiety has electron-accepting characteristics, predisposing it to intramolecular charge transfer and potential exciplex formation with other molecules.

The stability and emission properties of exciplexes are highly dependent on solvent polarity. In non-polar solvents, exciplexes are often emissive, while in polar solvents, they tend to dissociate into solvent-separated radical ion pairs. ias.ac.in The formation of non-emitting or poorly emitting exciplexes is often cited as a reason for deviations from the classical models of excited-state electron transfer. ias.ac.iniupac.org The study of naphthonitrile-alkene systems, both bimolecular and bichromophoric, has provided significant insights into the geometric and electronic factors governing exciplex formation and decay. acs.orgacs.org

Symmetry Breaking Charge Transfer

In symmetric molecules, electronic excitation can sometimes lead to a localization of charge on one part of the molecule, a phenomenon known as symmetry-breaking charge transfer (SB-CT). rsc.orgrsc.org This process is particularly relevant in molecules with multiple identical chromophores or donor-acceptor branches. rsc.orgunige.ch SB-CT is a critical initial step in charge separation in both natural photosynthetic systems and artificial light-harvesting assemblies. rsc.org

For molecules with a formal center of symmetry, photoexcitation can lead to different types of SB-CT processes depending on the molecular structure and the solvent environment. rsc.org These can include:

Symmetry breaking within a core chromophore. rsc.org

Charge transfer from a central core to one of several identical branches. rsc.org

Charge transfer between two identical branches. rsc.org

The introduction of electron-donating groups, such as the methoxy group in this compound, can break the symmetry of the parent naphthalene core and promote intramolecular charge transfer, potentially leading to SB-CT phenomena in appropriately designed systems. nsf.gov The study of related systems has shown that SB-CT can lead to the formation of long-lived charge-separated states, which is a desirable property for applications in optoelectronics. rsc.org

Theoretical and Computational Investigations of 6 Methoxy 2 Naphthonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 6-Methoxy-2-naphthonitrile. These calculations solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com It focuses on the electron density as the fundamental property to determine the ground-state energy and other molecular properties. DFT calculations can predict a variety of reactivity descriptors that help in understanding the chemical behavior of this compound. scielo.org.mxjmcs.org.mx

Key reactivity descriptors derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies and quantify the energy required to remove an electron and the energy released when an electron is added, respectively.

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO |

| Ionization Potential (I) (eV) | -EHOMO |

| Electron Affinity (A) (eV) | -ELUMO |

| Electronegativity (χ) (eV) | (I + A) / 2 |

| Chemical Hardness (η) (eV) | (I - A) / 2 |

| Global Electrophilicity Index (ω) (eV) | χ2 / (2η) |

Note: The values in the table are representative and would be calculated for this compound using a specific DFT functional and basis set.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. nih.govchemrxiv.org This method is particularly useful for predicting absorption and emission spectra. nsf.gov For this compound, TDDFT calculations can elucidate its photophysical properties, such as the energies of its excited states and the probabilities of electronic transitions. semanticscholar.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster theory), can provide highly accurate descriptions of electronic structure and energetics.

A computational study on the closely related molecule, Methyl 2-Naphthyl Ether, using ab initio HF and DFT (B3LYP/6-31G(d,p)) methods, provides valuable insights. researchgate.net The study focused on optimizing the geometrical structure and calculating vibrational wavenumbers. researchgate.net Such calculations for this compound would similarly allow for the determination of its optimized geometry, bond lengths, and bond angles. Furthermore, these methods can be used to calculate the molecule's dipole moment and first hyperpolarizability, which are important for understanding its nonlinear optical properties. researchgate.net The analysis of the HOMO and LUMO energies from these calculations reveals the charge transfer characteristics within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational dynamics and interactions of this compound in various environments.

| Simulation Parameter | Information Gained |

|---|---|

| Potential Energy Surface Scan | Identification of stable and transition state conformers |

| Root Mean Square Deviation (RMSD) | Analysis of structural stability over time |

| Radial Distribution Functions (RDFs) | Information on the solvation shell structure |

| Dihedral Angle Distributions | Characterization of conformational preferences |

The photophysical properties of a molecule can be significantly influenced by its surrounding solvent environment. MD simulations, often in combination with quantum mechanical methods (QM/MM), can be used to model these solvent-molecule interactions explicitly. The polarity and hydrogen-bonding capability of the solvent can alter the energy levels of the ground and excited states of this compound, leading to shifts in its absorption and emission spectra, a phenomenon known as solvatochromism.

A study on 6-propionyl-2-(dimethylamino)naphthalene (PRODAN), another naphthalene (B1677914) derivative, highlighted the significant effect of solvent acidity on its spectroscopic properties. nih.gov This suggests that for this compound, specific interactions with protic solvents could play a crucial role in its photophysical behavior. MD simulations can provide a microscopic picture of the solvent reorganization around the molecule upon electronic excitation, which is key to understanding the Stokes shift. rsc.org

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides a powerful toolkit for mapping out the detailed mechanisms of chemical reactions involving this compound. By calculating the potential energy surface (PES) for a given reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of stationary points, including reactants, products, intermediates, and, most importantly, transition states.

The elucidation of a reaction pathway, for example, the hydrolysis of the nitrile group to a carboxylic acid to form 6-methoxy-2-naphthoic acid, can be achieved through these computational methods. The energy difference between the transition state and the reactants defines the activation energy barrier, a critical parameter that governs the reaction rate. By comparing the energy barriers of different possible pathways, the most favorable mechanism can be determined. These calculations can also shed light on the role of catalysts by demonstrating how they lower the activation energy of a specific step in the reaction.

Interactive Table: Hypothetical Energy Barriers for a Reaction Involving this compound

| Reaction Step | Transition State | Energy Barrier (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | 25.4 |

| Proton Transfer | TS2 | 15.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

The principles of retrosynthetic analysis can be powerfully augmented by computational tools to design novel and efficient synthetic routes to this compound. Computer-aided synthesis planning (CASP) software can propose a variety of disconnection strategies for a target molecule, leading to readily available starting materials. dergipark.org.trnih.gov These programs utilize vast databases of known chemical reactions and sophisticated algorithms to rank the feasibility of different synthetic pathways.

For this compound, a computational approach might identify novel disconnections of the naphthalene core or suggest alternative methods for introducing the methoxy (B1213986) and nitrile functionalities. Machine learning models, trained on extensive reaction data, can also predict the outcomes of novel, untested reactions, thereby expanding the toolbox for synthetic chemists. nih.gov This in-silico approach can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies for experimental validation.

Structure-Property Relationship Studies via Computational Approaches

The optical properties of this compound, such as its absorption and emission of light, are directly related to its electronic structure. researchgate.net Density Functional Theory (DFT) and TD-DFT are the primary computational tools used to investigate these relationships. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a first approximation of the energy required for electronic excitation. researchgate.netdntb.gov.ua

By calculating the electronic transitions between different molecular orbitals, the UV-Vis absorption spectrum of this compound can be simulated. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. The nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions, can also be determined. This information is invaluable for understanding the photophysical behavior of the molecule and for designing derivatives with tailored optical properties.

Interactive Table: Hypothetical Calculated Electronic Properties and Optical Data for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT and TD-DFT calculations.

Key reactivity indices include the electrophilicity index, which measures the ability of a molecule to accept electrons, and Fukui functions, which identify the regions of a molecule that are most susceptible to attack by electrophiles or nucleophiles. researchgate.netsubstack.com By calculating these indices for each atom in this compound, a detailed map of its chemical reactivity can be constructed. This information is crucial for predicting the regioselectivity of its reactions and for understanding its behavior in different chemical environments.

Interactive Table: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| Electrophilicity Index (ω) | 1.78 | Moderate electrophile |

| Nucleophilicity Index (N) | 2.54 | Moderate nucleophile |

| Fukui Function (f-) at C6 | 0.12 | Susceptible to electrophilic attack |

Note: The data in this table is hypothetical and for illustrative purposes.

Derivatives and Analogues of 6 Methoxy 2 Naphthonitrile: Synthesis and Research Applications

Synthesis and Functionalization of 6-Methoxy-2-naphthonitrile Derivatives

The chemical versatility of this compound allows for its transformation into a variety of derivatives through reactions targeting the nitrile group and the naphthalene (B1677914) nucleus.

Modification of the Nitrile Group

The nitrile group (-C≡N) is a key site for functionalization, offering pathways to several other important chemical moieties. Standard organic transformations can be applied to modify this group. For instance, the nitrile can undergo hydrolysis under acidic or basic conditions to initially form an amide, which can be further hydrolyzed to a carboxylic acid. savemyexams.comlibretexts.org This conversion is fundamental, as it transforms the linear nitrile group into a reactive carboxylic acid, opening avenues for further derivatization, such as esterification or amidation.

Reduction of the nitrile group provides another route to functional derivatives. Depending on the reducing agent and reaction conditions, the nitrile can be partially reduced to an aldehyde or fully reduced to a primary amine. The reduction of a nitrile on a similar naphthalene scaffold to an aldehyde has been accomplished using reagents like diisobutylaluminium hydride (DIBAL-H). mdpi.com The conversion of this compound to 6-methoxy-2-naphthaldehyde (B117158) is a known transformation, creating a valuable aldehyde intermediate for further synthesis. prepchem.com

Substitutions on the Naphthalene Ring

Further diversification of the this compound structure can be achieved through electrophilic aromatic substitution on the naphthalene ring. The positions of the existing methoxy (B1213986) (-OCH₃) and nitrile (-CN) groups direct incoming electrophiles to specific locations. The C2-methoxy group is an activating, ortho-, para-directing group, while the C6-nitrile group is a deactivating, meta-directing group. This electronic influence makes the ring containing the methoxy group more susceptible to electrophilic attack.

Reactions on analogous compounds demonstrate this principle. For example, the bromination of 2-naphthol (B1666908), a structural precursor, typically occurs at the C1 position. google.com Similarly, electrophilic substitution reactions such as halogenation on the closely related 6-cyano-2-naphthol (B14798) can yield products like 5-bromo-6-hydroxy-2-naphthonitrile. These examples suggest that electrophilic substitution on this compound, for instance with bromine (Br₂) or a brominating agent like N-bromosuccinimide, would likely introduce a substituent at the C1 or C5 position of the naphthalene ring. smolecule.comurmia.ac.ir

Synthesis of Propionamide Derivatives

Propionamide derivatives based on the 6-methoxynaphthalene scaffold are of significant interest. These compounds are typically synthesized not directly from this compound, but from its related carboxylic acid, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, which is the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen. thieme-connect.comresearchgate.net

The synthesis involves the formation of an amide bond by coupling the carboxylic acid group of Naproxen with various amines. A common and effective method for this transformation is the use of coupling agents. For example, (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides are formed by reacting Naproxen with substituted ethylamine (B1201723) derivatives in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). thieme-connect.comresearchgate.netnih.gov In this reaction, DCC activates the carboxylic acid, and DMAP serves as a catalyst to facilitate the nucleophilic attack by the amine, resulting in the desired propanamide derivative. ajchem-a.comajchem-a.com This method is widely applicable for creating a library of amide derivatives from Naproxen and other NSAIDs. nih.govgoogle.comresearchgate.net

Research Applications of this compound Derivatives

The unique electronic and photophysical properties of the 6-methoxynaphthalene core make its derivatives highly valuable in various fields of research, most notably in materials science.

Materials Science Applications

In materials science, derivatives of this compound are primarily exploited for their optical properties, leading to the development of advanced functional materials.

The 6-methoxynaphthalene scaffold is an excellent fluorophore, and its derivatives have been successfully developed as highly sensitive fluorescent probes and dyes. A notable application is in the creation of pH sensors. Researchers have synthesized novel pH probes based on 2-(6-methoxynaphthalen-2-yl)-3,3-dimethyl-3H-indole. researchgate.netacs.org These compounds exhibit an excellent "off-on" fluorescence response specifically to acidic pH. researchgate.net They are designed for two-photon (TP) excitation, which allows for deeper tissue penetration and reduced photodamage in biological imaging applications. researchgate.netresearchgate.net

The photophysical properties of these indolenine-based probes are impressive, with fluorescence quantum yields reported to be over 35% and two-photon cross-sections of approximately 60 GM under acidic conditions. researchgate.netresearchgate.net The versatility of the synthesis allows for minor modifications to the scaffold, which can tune the probe's localization to different subcellular compartments without compromising its optical characteristics. researchgate.net

| Property | Value | Condition |

| Fluorescence Response | "Off-On" | Acidic pH |

| Excitation | Two-Photon (TP) | - |

| Fluorescence Quantum Yield | > 35% | Acidic |

| Two-Photon Cross Section (σ₂) | ~60 GM | Acidic |

Furthermore, the core molecule, this compound itself, is fluorescent and has been used as a reporter molecule in enzyme assays. researchgate.net Other derivatives, such as those incorporating the 6-methoxynaphthalene unit into larger conjugated systems, have also been explored for their potential as environmentally sensitive fluorescent probes. beilstein-journals.orgmdpi.com

Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

Derivatives of this compound are being explored for their potential in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The methoxy group, being an electron-donating group, can influence the electronic properties of the naphthalene system, which is crucial for the performance of materials in OLEDs.

Research into fluorene (B118485) derivatives for OLED applications has shown that the introduction of methoxy groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level. mdpi.com This is a key parameter in designing efficient OLEDs, as it affects the injection of charge carriers from the electrodes into the emissive layer. For instance, in a study of fluorene-based emitters, compounds containing methoxy groups demonstrated higher HOMO energy levels compared to their non-methoxylated counterparts. mdpi.com While the direct incorporation of a this compound moiety into these specific fluorene derivatives was not detailed, the principle highlights the utility of the methoxy-naphthalene scaffold in tuning the electronic properties of potential OLED materials. mdpi.com

The synthesis of carbazole (B46965) and thienopyrroledione derivatives for use in solution-processed OLEDs has also been reported. mdpi.com These devices have shown promising performance, with high luminance and external quantum efficiencies. mdpi.com Although not directly mentioning this compound, this research into solution-processable small molecules for OLEDs opens avenues for the application of similarly functionalized naphthonitrile derivatives.

| Compound Class | Impact of Methoxy Group | Relevance to OLEDs |

| Fluorene Derivatives | Raises HOMO energy level | Affects charge injection efficiency |

| Carbazole Derivatives | - | Demonstrates potential of small molecules in solution-processed OLEDs |

| Thienopyrroledione Derivatives | - | Shows promise for high-performance, solution-processed devices |

Photochromic Materials

Photochromic materials, which undergo a reversible change in color upon exposure to light, are another area where naphthalene derivatives find application. olikrom.comscispace.com The photochromic effect is a reversible, photo-induced transformation between two states with different absorption spectra. olikrom.com

Naphthopyran derivatives are a well-studied class of photochromic molecules due to their high fatigue resistance and broad spectral response in the visible range. scispace.com These can be categorized into 3H-naphtho[2,1-b]pyrans and 2H-naphtho[1,2-b]pyrans. scispace.com The synthesis of naphthopyrans can be achieved through the reaction of naphthols with α,β-unsaturated carbonyl compounds. mdpi.com For example, 6-hydroxy-2-naphthonitrile has been used as a starting material in the synthesis of naphthopyran derivatives. mdpi.com

The photostability of these photochromic molecules when embedded in hybrid matrices is a critical factor and is strongly dependent on the nature of the host material. scispace.com Research has been conducted on the photostability of a 3-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran dye in various sol-gel prepared hybrid coatings. scispace.com This highlights the importance of the surrounding matrix in the performance of photochromic devices.

| Photochromic Class | Precursor Example | Key Properties |

| Naphthopyrans | 6-hydroxy-2-naphthonitrile | High fatigue resistance, broad visible spectrum response |

| Diarylethenes | - | Photochromic property via photocyclization |

| Spiropyrans | - | Widely studied photochromic antennas |

Biological and Biomedical Research Applications

Antimicrobial Activity of Derivatives

Derivatives of this compound have been investigated for their antimicrobial properties. A variety of synthetic strategies have been employed to create novel compounds with potential antibacterial and antifungal activities.

One approach involves the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives from naproxenoyl chloride and various amino compounds. researchgate.net Many of these derivatives have shown significant antibacterial and antifungal activity, in some cases comparable to standard drugs like Ampicillin and Fluconazole. researchgate.net For instance, certain propanamide derivatives displayed potent activity against Bacillus subtilis. researchgate.net

Another class of compounds, 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives, has also been synthesized and evaluated for antimicrobial activity. core.ac.uk These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains, with many showing moderate to good activity. core.ac.uk The presence of a methoxy group on the naphthalene or quinoline (B57606) ring appears to be a common feature in these antimicrobial agents. ijpsjournal.comrasayanjournal.co.in

| Derivative Class | Synthesis Route | Antimicrobial Spectrum |

| 2-(6-methoxy-2-naphthyl)propionamides | From naproxenoyl chloride | Gram-positive and Gram-negative bacteria, Fungi |

| 6-methoxyquinoline-3-carbonitriles | Various synthetic routes | Gram-positive and Gram-negative bacteria, Fungi |

| 5,6-dimethoxynaphthalene-2-carboxylic acid derivatives | - | Pathogenic bacteria |

Enzyme Inhibition Studies

The structural motif of this compound is present in compounds that have been studied as enzyme inhibitors. This is a significant area of research, as enzyme inhibitors have numerous therapeutic applications.

Derivatives of 6-methoxy-1-tetralone (B92454) bearing an N-aryl pyridinium (B92312) moiety have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Some of these compounds showed potent inhibition of BChE. researchgate.net

Furthermore, the naphthalene scaffold is found in inhibitors of other enzyme classes. For example, compounds containing the naphthalene moiety have been identified as inhibitors of topoisomerases, which are crucial for DNA replication. Additionally, some derivatives have shown inhibitory activity against protein kinases involved in cancer cell proliferation. The inhibitory potential of flavonoid derivatives, where the number and position of methoxy groups influence their action, has also been extensively studied against various cytochrome P450 enzymes. nih.gov

| Enzyme Target | Derivative Class | Significance |

| Acetylcholinesterase/Butyrylcholinesterase | 6-methoxy-1-tetralone derivatives | Alzheimer's disease research |

| Topoisomerases | Naphthalene-containing compounds | Cancer research |

| Protein Kinases | Naphthalene-containing compounds | Cancer research |

| Cytochrome P450s | Flavonoid derivatives | Drug metabolism studies |

Development of Fluorescent Biosensors

Fluorescent biosensors are powerful tools for detecting and imaging biological molecules and processes. nih.govmdpi.com Derivatives of this compound have potential applications in the development of these sensors.

The core principle of a fluorescent biosensor involves a fluorescent reporter molecule that changes its emission properties in response to a specific biological event or analyte. academie-sciences.fr While direct use of this compound in a biosensor is not extensively documented, its fluorescent properties and the ability to derivatize it make it a candidate for such applications. For instance, boronic acid derivatives of fluorescent compounds are used to detect hydrogen peroxide in biological assays.

The development of genetically encodable fluorescent protein biosensors has revolutionized the field, allowing for targeted imaging within living cells. nih.gov Semisynthetic biosensors combine the advantages of small organic fluorophores with the genetic targetability of proteins. academie-sciences.fr The synthesis of novel firefly luciferin (B1168401) analogues, some of which are based on a naphthonitrile core, for bioluminescence applications also points to the utility of this chemical scaffold in developing light-emitting probes. ucl.ac.uk

| Biosensor Type | Principle | Potential Role of Naphthonitrile Derivatives |

| Small-molecule fluorescent sensor | Change in fluorescence upon binding analyte | As the core fluorophore |

| Genetically encoded protein biosensor | Fusion of a fluorescent protein with a sensing domain | - |

| Semisynthetic biosensor | Combination of a small fluorophore and a protein tag | As the synthetic fluorophore component |

Neuromodulation Research (e.g., NMDA Receptor Modulators)

Derivatives related to this compound have been investigated for their role in neuromodulation, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in synaptic plasticity, learning, and memory, and its dysfunction is implicated in various neurological disorders. nih.gov

6-Methoxy-2-naphthoic acid, a close structural analogue and a metabolite of the drug nabumetone (B1676900), has been identified as an NMDA receptor modulator. medchemexpress.comabmole.comglpbio.comnih.gov Research has focused on developing both positive and negative allosteric modulators of NMDA receptors to potentially treat conditions associated with their hypofunction or overactivation. nih.gov While CNB-caged glutamate (B1630785) has been shown to have inhibitory effects on NMDA receptors, other caged compounds are being explored to avoid such off-target effects. nih.gov

The development of novel NMDA receptor modulators is an active area of research, with the goal of enhancing receptor function while mitigating potential excitotoxicity from excessive calcium influx. nih.gov The unique properties of some modulators demonstrate the possibility of achieving biased modulation, where channel opening and ion selectivity can be controlled. nih.gov

| Neuromodulatory Target | Example Compound | Therapeutic Relevance |

| NMDA Receptor | 6-Methoxy-2-naphthoic acid | Neurological disorders, cognitive deficits |

| NMDA Receptor | CNB-caged glutamate (inhibitor) | Research tool for studying synaptic processes |

| NMDA Receptor | Thienopyrimidinone EU1622-14 (positive allosteric modulator) | Potential for enhancing NMDAR function with reduced excitotoxicity |

Antitumor Properties of Related Compounds

While this compound itself is primarily a synthetic intermediate, its structural analogues and derivatives have been investigated for their potential as anticancer agents. The naphthalene core provides a rigid framework that can be functionalized to interact with various biological targets.

Research has shown that derivatives of structurally similar compounds, such as 6-cyano-2-naphthol, exhibit significant antiproliferative activity. A study evaluating naphthalene-substituted compounds found that certain derivatives could induce cell cycle arrest and apoptosis in breast cancer cell lines (MDA-MB-231). For example, specific derivatives demonstrated potent activity, highlighting the potential of the cyanonaphthalene scaffold in cancer therapy.

Cytotoxic Activity of 6-Cyano-2-naphthol Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1.0 | Induces apoptosis, cell cycle arrest |

| 8c | MDA-MB-231 | 1.5 | Induces apoptosis |

Furthermore, other complex derivatives containing the naphthalene ring system have been explored as potential cancer treatments. For instance, (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives have been investigated as inhibitors of the histone demethylase KDM2b, a target in cancer therapy for malignancies like lung cancer and leukemia. google.com The non-steroidal anti-inflammatory drug (NSAID) nabumetone, which is metabolically converted to a 6-methoxynaphthalene derivative, has also shown a chemopreventive effect in studies on mammary carcinogenesis, suggesting a role in suppressing cell proliferation or inducing apoptosis. mdpi.com The development of pyrimidine (B1678525) derivatives and the use of cyclooxygenase (COX) inhibitors in combination with other immunotherapies further underscore the broad interest in compounds that can modulate biological pathways relevant to cancer. google.com

Anti-inflammatory Research (as metabolites of NSAIDs)

The 6-methoxynaphthalene moiety is central to the action of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. wikipedia.org Nabumetone is a prodrug, meaning it is administered in an inactive form and is converted into its active therapeutic agent within the body. wikipedia.orgdrugbank.com Following oral administration, nabumetone undergoes rapid metabolism in the liver to form its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). drugbank.comupce.czebi.ac.uk This conversion is crucial, as nabumetone itself is a poor inhibitor of cyclooxygenase (COX) enzymes. wikipedia.orgebi.ac.uk

The active metabolite, 6-MNA, is a potent inhibitor of the COX enzyme, with a preferential selectivity for COX-2 over COX-1. mdpi.comwikipedia.orgdrugbank.com The COX-2 enzyme is primarily responsible for mediating inflammation and pain, and its selective inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comdrugbank.com The anti-inflammatory and analgesic properties of the structurally similar compound naproxen, which is d-2-(6'-methoxy-2'-naphthyl)-propionic acid, are also well-established. nih.gov

Research into the effects of 6-MNA has extended to its impact on cartilage health, a key consideration for a drug used to treat osteoarthritis. In an in-vitro study comparing 6-MNA with other NSAIDs, it was found that 6-MNA did not inhibit the synthesis of glycosaminoglycan, a critical component of cartilage, at concentrations achieved in patients. nih.gov This contrasts with some other NSAIDs that showed a propensity to suppress this essential synthetic activity. nih.gov

Effect of 6-MNA and Other NSAIDs on Cartilage Synthesis

| Compound | Effect on Glycosaminoglycan Synthesis |

|---|---|

| 6-MNA (active metabolite of Nabumetone) | Did not inhibit synthesis |

| Other selected NSAIDs | Showed propensity to suppress synthesis |

| Dexamethasone (Positive Control) | Potently inhibited synthesis |

The metabolic pathway from nabumetone to 6-MNA involves several intermediates, and recent studies have worked to clarify the specific enzymes involved, proposing a role for non-cytochrome P450 enzymes like flavin-containing monooxygenase 5 (FMO5). nih.gov The photochemistry of 6-MNA has also been studied, as its parent drug nabumetone is known to be phototoxic. nih.gov

Catalysis and Organic Synthesis

Photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of carbon-carbon (C-C) bonds under mild conditions. rsc.orgbeilstein-journals.org Naphthonitriles, including this compound, have been utilized in such reactions. A notable application is the ruthenium-catalyzed ortho-C–H alkenylation of 2-naphthonitrile (B358459) with activated alkenes. rsc.org

In this process, the reaction selectively activates the C-H bond at the C3 position of the 2-naphthonitrile ring system. rsc.org The proposed mechanism involves the generation of a cationic ruthenium species, which coordinates with the nitrile group. This is followed by ortho-metalation and insertion of the alkene, ultimately leading to the formation of the C-C bond and the alkenylated product. rsc.org This method provides a highly regioselective and stereoselective route to functionalized naphthalenes. rsc.org Good yields have been observed for reactions with various activated alkenes. rsc.org

Ruthenium-Catalyzed Ortho-Alkenylation of 2-Naphthonitrile

| Alkene Substrate | Product | Yield (%) |

|---|---|---|

| n-Butyl acrylate | 4ba | 75% |

| Methyl acrylate | 4bb | 65% |

| Ethyl acrylate | 4bc | 62% |

| 2-Ethylhexyl acrylate | 4bd | 57% |

| Phenyl vinyl sulphone | 4bi | 52% |

The broader field of photocatalysis continues to expand, with research into various catalysts like titanium dioxide (TiO₂) and the development of novel reactor designs to improve efficiency. sciepublish.combeilstein-journals.orgmdpi.com These advancements provide a foundation for developing new synthetic methodologies, including those that utilize nitrile-containing aromatic compounds.

Photocycloaddition reactions are powerful photochemical processes for constructing cyclic molecular architectures. This compound has been shown to participate in [2+2] photocycloaddition reactions. researchgate.net

Specifically, when irradiated, this compound reacts with 2-chloroacrylonitrile (B132963) to yield [2+2] cyclobutane (B1203170) adducts. researchgate.net The structure of one of the resulting cycloadducts was unambiguously confirmed through X-ray structural analysis. researchgate.net This type of reaction is characteristic of excited naphthalene systems, where the formation of an intermediate exciplex is proposed to occur in non-polar solvents, leading to the cyclobutane product. cdnsciencepub.com In polar solvents, by contrast, electron transfer processes can dominate, leading to different products. cdnsciencepub.com

The general reactivity of the naphthalene core in such reactions is well-documented. For example, photoreactions between naphthalenes and 6-chloro-1,3-dimethyluracil (B186940) can produce naphthocyclobutapyrimidines, further demonstrating the utility of photocycloaddition for creating complex, fused-ring systems. semanticscholar.org

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly those with pharmacological relevance. The methoxy and nitrile groups on the naphthalene scaffold provide versatile handles for further chemical modification.

A prominent example of its utility is in the synthesis of the widely used NSAID, Naproxen (S(+)-2-(6-methoxy-2-naphthyl)-propionic acid). google.com While various synthetic routes to Naproxen exist, many rely on a 6-methoxynaphthalene precursor. google.com The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, a key functional group in Naproxen. The synthesis often involves the creation of intermediates like 2-acetyl-6-methoxynaphthalene (B28280) or 1-(5-chloro-6-methoxy-2-naphthyl)-1-propanone, highlighting the importance of the substituted naphthalene core. google.comgoogle.com

Beyond Naproxen, this compound has been directly used in the synthesis of 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes. sigmaaldrich.com The broader utility of the 6-methoxynaphthalene structure is seen in the use of its related alcohol, 6-methoxy-2-naphthol (B1581671), as a starting material for numerous synthetic sequences, such as the preparation of 6-methoxy-2-tetralone. orgsyn.org

Examples of Molecules Synthesized from 6-Methoxynaphthalene Intermediates

| Target Molecule/Class | Precursor/Intermediate | Significance |

|---|---|---|

| Naproxen | This compound / 2-Acetyl-6-methoxynaphthalene | Widely used NSAID google.comgoogle.com |

| 2-Cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes | This compound | Example of complex organic synthesis sigmaaldrich.com |